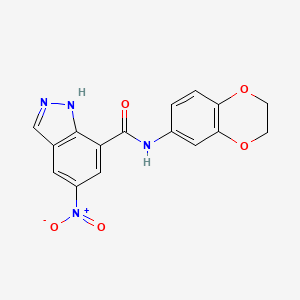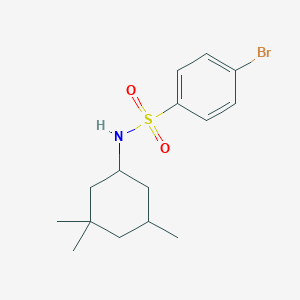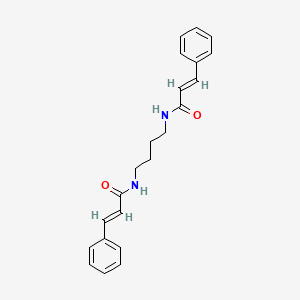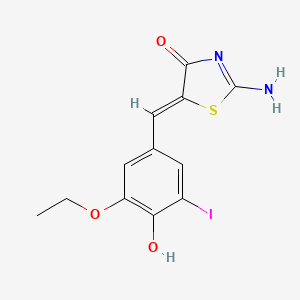
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide, commonly known as DNQX, is a synthetic compound that belongs to the family of kainate receptor antagonists. DNQX is a potent and selective antagonist of the kainate receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the central nervous system.
作用機序
DNQX acts as a competitive antagonist of the kainate receptor by binding to the receptor's ligand-binding site and preventing the binding of glutamate, the endogenous ligand of the receptor. By blocking the activity of kainate receptors, DNQX inhibits the excitatory neurotransmission mediated by these receptors, leading to a reduction in synaptic transmission and plasticity.
Biochemical and Physiological Effects:
DNQX has been shown to produce a variety of biochemical and physiological effects in the central nervous system. By blocking the activity of kainate receptors, DNQX can reduce the severity of seizures and prevent the development of epileptic activity. DNQX has also been shown to reduce the release of glutamate and other neurotransmitters, leading to a decrease in excitotoxicity and neuronal damage. Additionally, DNQX has been shown to produce analgesic effects by blocking the activity of kainate receptors involved in pain perception.
実験室実験の利点と制限
DNQX has several advantages for lab experiments. It is a potent and selective antagonist of the kainate receptor, which allows for precise manipulation of the receptor's activity. DNQX is also stable and easy to handle, making it a convenient tool for pharmacological studies. However, DNQX has some limitations for lab experiments. It has a relatively short half-life, which requires frequent administration to maintain its effects. Additionally, DNQX can produce off-target effects by blocking other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on DNQX and kainate receptors. One direction is the development of new drugs that target kainate receptors for the treatment of neurological disorders, such as epilepsy and chronic pain. Another direction is the investigation of the role of kainate receptors in synaptic plasticity and learning and memory. Additionally, the development of new tools for the precise manipulation of kainate receptor activity, such as optogenetic and chemogenetic approaches, can provide new insights into the function of these receptors in the central nervous system.
合成法
DNQX can be synthesized using a multistep synthetic route. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-nitro-1H-indazole-7-amine to yield DNQX. The final product can be purified by recrystallization.
科学的研究の応用
DNQX has been widely used in scientific research to study the role of kainate receptors in synaptic transmission and plasticity. Kainate receptors are involved in a variety of physiological processes, such as learning and memory, pain perception, and seizure activity. DNQX has been used to investigate the role of kainate receptors in these processes by blocking their activity. DNQX has also been used to study the pharmacological properties of kainate receptors and to develop new drugs that target these receptors.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c21-16(18-10-1-2-13-14(6-10)25-4-3-24-13)12-7-11(20(22)23)5-9-8-17-19-15(9)12/h1-2,5-8H,3-4H2,(H,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXLRXIWYQEQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC(=CC4=C3NN=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(methylthio)ethyl]propanamide](/img/structure/B6073874.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6073888.png)
![5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6073894.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6073897.png)
![7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073898.png)

![{4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B6073904.png)

![N-(3-fluorophenyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinamine](/img/structure/B6073917.png)


![2-(2-{1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)pyridine](/img/structure/B6073964.png)
![N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6073970.png)